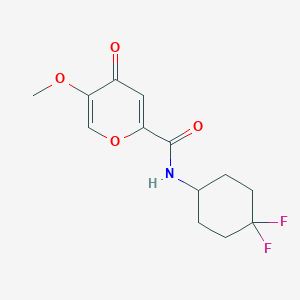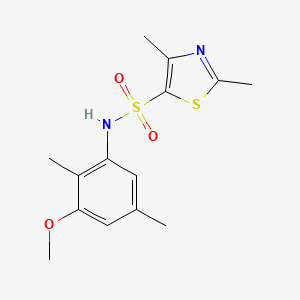![molecular formula C20H28N2O3 B7444187 N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide](/img/structure/B7444187.png)
N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an azepane ring, a phenacyl group, and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenacyl Group: The phenacyl group can be introduced via a Friedel-Crafts acylation reaction using phenacyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenacyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, appropriate solvents, and catalysts.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: This compound shares structural similarities with N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide, particularly in the presence of an oxo group and an ethyl linkage.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, exhibit similar biological activities and are of interest in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of structural features, including the azepane ring, phenacyl group, and butanamide moiety
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(2-phenacylazepan-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-9-19(24)21-15-20(25)22-13-8-4-7-12-17(22)14-18(23)16-10-5-3-6-11-16/h3,5-6,10-11,17H,2,4,7-9,12-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCKRNRNMMJVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)N1CCCCCC1CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-Methoxyoxan-4-yl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7444110.png)
![N-[(1R)-1-(3-hydroxyphenyl)ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B7444117.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-(4-fluoro-2-hydroxyphenyl)-4-oxobutanamide](/img/structure/B7444129.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B7444140.png)
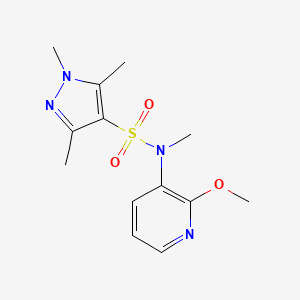
![5-[Furan-2-ylmethyl(propan-2-yl)sulfamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7444165.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7444169.png)
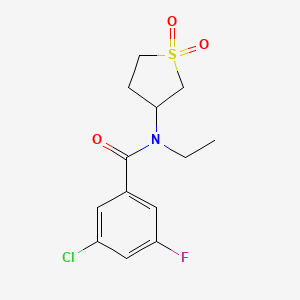
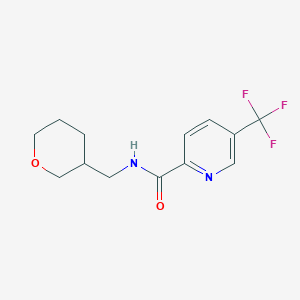
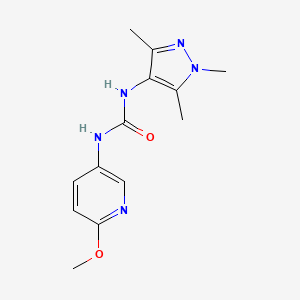
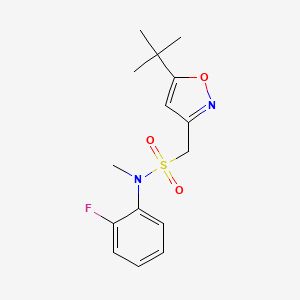
![2-[4-[Cyclopropyl(prop-2-enyl)sulfamoyl]phenyl]-2-methylpropanoic acid](/img/structure/B7444207.png)
